molecular formula C17H16BrClN4O4 B2617168 Ethyl 2-[8-bromo-7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetate CAS No. 331840-01-8

Ethyl 2-[8-bromo-7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetate

Cat. No.: B2617168
CAS No.: 331840-01-8
M. Wt: 455.69
InChI Key: VRJMIVAXWKCSPS-UHFFFAOYSA-N
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Description

Ethyl 2-[8-bromo-7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a purine base structure, which is a key component in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[8-bromo-7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetate typically involves multi-step organic reactions. One common method includes the bromination of a purine derivative followed by the introduction of the chlorophenylmethyl group. The final step involves esterification to form the ethyl acetate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[8-bromo-7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms like bromine can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-[8-bromo-7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetate involves its interaction with specific molecular targets. The purine base structure allows it to interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-bromo-2-chlorobenzoate: Another brominated ester with different applications.

    Indole derivatives: Compounds with similar aromatic structures and biological activities.

Uniqueness

Ethyl 2-[8-bromo-7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetate is unique due to its specific combination of functional groups and its purine base structure, which is not commonly found in other similar compounds.

Properties

IUPAC Name

ethyl 2-[8-bromo-7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN4O4/c1-3-27-12(24)9-23-15(25)13-14(21(2)17(23)26)20-16(18)22(13)8-10-4-6-11(19)7-5-10/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJMIVAXWKCSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C(N2CC3=CC=C(C=C3)Cl)Br)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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